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Compound Name: 4-Aminoisoxazole

Cat. No.: B111107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4-
aminoisoxazole scaffold in medicinal chemistry. This versatile building block is a key

component in a variety of biologically active compounds, demonstrating a broad range of

therapeutic potential. The following sections detail its application in the development of agents

with anticonvulsant, anticancer, and antiviral properties, supported by quantitative data,

detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction to 4-Aminoisoxazole in Drug Discovery
The 4-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry due to its

favorable physicochemical properties and its ability to act as a versatile pharmacophore. Its

derivatives have shown a wide spectrum of biological activities, including, but not limited to,

anticonvulsant, anticancer, and antiviral effects. The isoxazole ring can act as a bioisosteric

replacement for other functional groups, potentially improving metabolic stability and

pharmacokinetic profiles of drug candidates.[1][2] This document serves as a practical guide for

researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents

incorporating the 4-aminoisoxazole core.

Applications and Quantitative Data
The 4-aminoisoxazole scaffold has been successfully incorporated into compounds targeting

a range of biological endpoints. The following tables summarize the quantitative data for
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representative derivatives in key therapeutic areas.

Anticonvulsant Activity
Derivatives of aminoisoxazole have demonstrated significant potential in the treatment of

epilepsy. The data below highlights the efficacy of these compounds in preclinical models.

Table 1: Anticonvulsant Activity of Aminoisoxazole Derivatives

Compoun
d ID

Animal
Model

Route of
Administr
ation

ED₅₀
(mg/kg)

TD₅₀
(mg/kg)

Protectiv
e Index
(PI =
TD₅₀/ED₅₀
)

Referenc
e

8 Rat (MES) Oral (p.o.) 28.1 > 500 > 17.8 [3][4]

9
Mouse

(MES)

Intraperiton

eal (i.p.)
68.9 > 500 > 7.3 [3][4]

10 Rat (MES) Oral (p.o.) 68.9 > 500 > 49.6 [3][4]

4g
Mouse

(MES)

Intraperiton

eal (i.p.)
23.7 284.0 12.0 [5]

4g
Mouse

(scPTZ)

Intraperiton

eal (i.p.)
18.9 284.0 15.0 [5]

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test

Anticancer Activity
The 4-aminoisoxazole core is present in numerous compounds exhibiting potent cytotoxic

activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives (IC₅₀ Values in µM)
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Compoun
d ID

MCF-7
(Breast)

HeLa
(Cervical)

Hep3B
(Liver)

A549
(Lung)

HT-29
(Colon)

Referenc
e

2a 39.80 - - - - [6]

2d - 15.48 ~23 - - [6]

2e - - ~23 - - [6]

4a - - - >50 >50 [7]

4b - - - >50 >50 [7]

4d 17.28 - - 18.32 - [8]

4h - - - 1.51 - [8]

4i - - - 1.49 - [8]

Antiviral and Enzyme Inhibition Activity
4-Aminoisoxazole serves as a crucial building block for the synthesis of HIV-1 protease

inhibitors and inhibitors of other key enzymes like Janus Kinase 3 (JAK3).[9]

Table 3: Enzyme Inhibition by Isoxazole Derivatives
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Compound
Class

Target Enzyme Parameter Value Reference

Oxim derivatives HIV-1 Protease Kᵢ 2.1 µM - 6.3 µM [9]

Thieno[3,2-

d]pyrimidines
JAK3 IC₅₀ < 1.7 nM

Pyrimidine-4,6-

diamines
JAK3 IC₅₀ 104.40 nM [10]

Pyrimidine-4,6-

diamines
JAK2 IC₅₀ 2.01 nM [10]

Isophthalamide

derivatives
HIV-1 Protease Kᵢ 0.17 nM [11]

Isophthalamide

derivatives
HIV-1 (Antiviral) IC₅₀ 14 nM [11]

C-4 Substituted

Tricyclic

Hexahydro-

furofuran

derivatives

HIV-1 Protease Kᵢ 0.32 nM [12]

C-4 Substituted

Tricyclic

Hexahydro-

furofuran

derivatives

HIV-1 (Antiviral) IC₅₀ 0.9 nM [12]

Experimental Protocols
This section provides detailed methodologies for the synthesis of the 4-aminoisoxazole
scaffold and the biological evaluation of its derivatives.

Synthesis Protocols
Protocol 1: Synthesis of 4-Aminoisoxazole Hydrochloride[13]
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This protocol describes a mild and efficient method for the synthesis of the foundational 4-
aminoisoxazole hydrochloride.

Step 1: Nitration of Isoxazole

Dissolve isoxazole (1 equivalent) in a mixed solvent of acetic acid and acetic anhydride.

Under controlled temperature, add ammonium nitrate in batches.

After the reaction is complete, pour the mixture into ice water.

Extract the aqueous phase with ethyl acetate.

Combine the organic phases and concentrate under reduced pressure to obtain 4-

nitroisoxazole.

Step 2: Reduction of 4-Nitroisoxazole

To the 4-nitroisoxazole obtained in Step 1, add ethanol, concentrated hydrochloric acid, and

5% palladium on carbon (Pd/C).

Heat the mixture under pressure until the reaction is complete.

Cool the reaction mixture to 0-10 °C.

Filter the mixture and wash the solid with glacial ethanol to yield 4-aminoisoxazole
hydrochloride.

Protocol 2: General Procedure for the Synthesis of 3,4-Disubstituted Isoxazoles[1]

This protocol outlines a general method for synthesizing more complex isoxazole derivatives.

Charge a round-bottomed flask with the appropriate chloroxime (1 equivalent) and ethyl

acetate.

To the vigorously stirred solution, add (E)-methyl 3-(dimethylamino)acrylate (1.2

equivalents).
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Add sodium bicarbonate (2 equivalents) at ambient temperature.

Stir the resulting mixture overnight.

Monitor the reaction progress using NMR spectroscopy.

Upon completion, work up the reaction mixture to isolate the 3,4-disubstituted isoxazole

product.

Biological Assay Protocols
Protocol 3: Maximal Electroshock (MES) Induced Seizure Test for Anticonvulsant Activity[5][14]

This protocol is a standard method for evaluating the anticonvulsant efficacy of test

compounds.

Administer the test compound to mice or rats at various doses via the desired route (e.g.,

intraperitoneal or oral).

After a specified period, subject the animals to a brief electrical stimulus through corneal

electrodes to induce a seizure.

Observe the animals for the presence or absence of the tonic hind limb extension phase of

the seizure.

The ability of the compound to prevent the tonic hind limb extension is considered a positive

result.

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from

the seizure.

Protocol 4: MTT Assay for Anticancer Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer

cell lines.

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound and incubate for a specified

period (e.g., 48-72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's

glycine buffer).

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: FRET-Based HIV-1 Protease Inhibition Assay

This is a common in vitro assay to screen for inhibitors of HIV-1 protease.

In a 96-well plate, add the test compound at various concentrations.

Add a solution of recombinant HIV-1 protease to each well (except for the blank).

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding a FRET (Fluorescence Resonance Energy Transfer) peptide

substrate. This substrate contains a fluorophore and a quencher.

In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore

and quencher, resulting in an increase in fluorescence.

Measure the fluorescence intensity over time using a fluorescence plate reader.

The rate of fluorescence increase is proportional to the enzyme activity. A reduction in the

rate indicates inhibition.

Calculate the IC₅₀ or Kᵢ value for the test compound.
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Protocol 6: Luminescence-Based Kinase Inhibition Assay (for JAK3)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely

proportional to kinase activity.

In a 384-well plate, add the test compound at various concentrations.

Prepare a kinase reaction mixture containing assay buffer, the JAK3 enzyme, and a specific

peptide substrate.

Dispense the kinase reaction mixture into the wells containing the test compounds.

Incubate the plate to allow the kinase reaction to proceed.

Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The

intensity of the luminescence is proportional to the amount of ATP remaining.

Measure the luminescence using a plate reader.

A higher luminescent signal indicates greater inhibition of the kinase.

Calculate the IC₅₀ value for the test compound.

Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by 4-aminoisoxazole derivatives is crucial

for rational drug design and development. The following diagrams, created using the DOT

language for Graphviz, illustrate key signaling pathways relevant to the therapeutic applications

of these compounds.

JAK-STAT Signaling Pathway and its Inhibition
Many cytokines and growth factors signal through the JAK-STAT pathway, which plays a critical

role in immune response and cell proliferation. Dysregulation of this pathway is implicated in

various diseases, including cancer and autoimmune disorders. 4-Aminoisoxazole-based

pyrimidine derivatives have been developed as potent inhibitors of JAK3.
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Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a 4-
aminoisoxazole derivative.

HIV-1 Protease Mechanism of Action and Inhibition
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral

polyproteins into functional proteins necessary for viral maturation. 4-Aminoisoxazole
derivatives have been utilized as scaffolds for the development of potent HIV-1 protease

inhibitors.
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Caption: Mechanism of HIV-1 protease inhibition by a 4-aminoisoxazole derivative, preventing

viral maturation.

Experimental Workflow for Anticancer Drug Discovery
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The following diagram illustrates a typical workflow for the discovery and initial evaluation of 4-
aminoisoxazole-based anticancer agents.
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Caption: A general experimental workflow for the discovery of anticancer agents based on the

4-aminoisoxazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing
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